molecular formula C13H12FNO3 B1627116 1,4,5,6-Tetrahydro-2-methyl-6-oxo-4-[4-(fluoro)phenyl]-3-pyridinecarboxylic acid CAS No. 864082-26-8

1,4,5,6-Tetrahydro-2-methyl-6-oxo-4-[4-(fluoro)phenyl]-3-pyridinecarboxylic acid

Cat. No. B1627116
M. Wt: 249.24 g/mol
InChI Key: HOYFTYXENLJYGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4,5,6-Tetrahydro-2-methyl-6-oxo-4-[4-(fluoro)phenyl]-3-pyridinecarboxylic acid is a useful research compound. Its molecular formula is C13H12FNO3 and its molecular weight is 249.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4,5,6-Tetrahydro-2-methyl-6-oxo-4-[4-(fluoro)phenyl]-3-pyridinecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4,5,6-Tetrahydro-2-methyl-6-oxo-4-[4-(fluoro)phenyl]-3-pyridinecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

864082-26-8

Product Name

1,4,5,6-Tetrahydro-2-methyl-6-oxo-4-[4-(fluoro)phenyl]-3-pyridinecarboxylic acid

Molecular Formula

C13H12FNO3

Molecular Weight

249.24 g/mol

IUPAC Name

4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylic acid

InChI

InChI=1S/C13H12FNO3/c1-7-12(13(17)18)10(6-11(16)15-7)8-2-4-9(14)5-3-8/h2-5,10H,6H2,1H3,(H,15,16)(H,17,18)

InChI Key

HOYFTYXENLJYGH-UHFFFAOYSA-N

SMILES

CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)F)C(=O)O

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The product from Step 1 (0.200 g, 0.76 mmol, 1.00 equiv) was dissolved in MeOH (3 mL). Following addition of 2.5N NaOH (1 mL), the reaction mixture was heated to 60° C. for 6 hours, then stirred at room temperature for an additional 16 hours. The reaction mixture was diluted with water and extracted with ethyl acetate. The organic phase was washed again with 1N NaOH. The aqueous phases were combined and acidified to pH˜1 with 5N HCl, and extracted twice with ethyl acetate. The combined organic extracts were washed with satd NaCl, dried over Na2SO4, and filtered. The filtrate was concentrated en vacuo and azeotroped several times with hexanes to afford 128 mg (67%) of the acid as an off-white solid. MS (ES+) m/e 250 [M+H]+.
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
67%

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